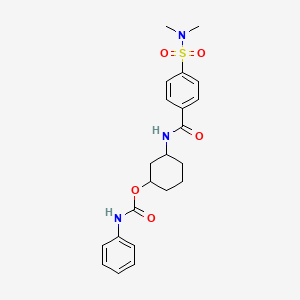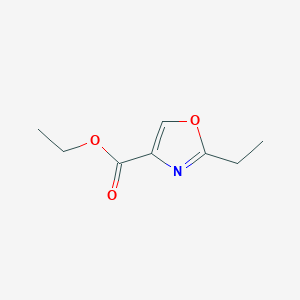
2-(4-(((4-Fluorbenzyl)oxy)methyl)piperidin-1-yl)-N-methyl-N-phenylacetamidoxalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-methyl-N-phenylacetamide oxalate is a complex organic compound. It features a piperidine ring, a 4-fluorobenzyl moiety, and a phenylacetamide group. This compound may have significant potential in various fields due to its unique chemical structure and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as an intermediate in organic synthesis for creating more complex molecules.
Biology
Potential use as a ligand in receptor-binding studies.
Medicine
Could be investigated for pharmacological activities such as analgesic or anti-inflammatory effects.
Industry
Might be applied in the development of new materials or chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis generally begins with the appropriate substituted benzyl and piperidine derivatives.
Reaction Steps
N-Methylation: : Methylation of the amide nitrogen, often using a methylating agent like methyl iodide under basic conditions.
Substitution: : Formation of the piperidinyl moiety through substitution reactions.
Oxalate Formation: : Reaction with oxalic acid or its derivatives to form the oxalate salt.
Reaction Conditions: : These reactions typically require controlled temperatures and pH, using solvents like dichloromethane or ethanol, and catalysts if necessary.
Industrial Production Methods
Industrial production might involve large-scale reactors with optimized conditions for yield and purity. Solvent recovery, process optimization, and waste management are crucial for efficient and environmentally friendly production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, which could modify the aromatic or aliphatic regions.
Reduction: : Reduction could affect the amide or aromatic ring, changing its electronic properties.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, modifying the fluorobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: : Carboxylic acids, ketones.
Reduction Products: : Amines, alcohols.
Substitution Products: : Various substituted derivatives depending on the reagents used.
Wirkmechanismus
The compound likely interacts with biological targets via its functional groups. For example, the piperidine ring could mimic endogenous amines, while the aromatic regions might engage in π-π interactions with proteins or receptors. Specific pathways would depend on the exact biological context.
Vergleich Mit ähnlichen Verbindungen
Unique Features
4-fluorobenzyl Group: : Uncommon in related compounds, providing unique electronic and steric properties.
Oxalate Salt: : Enhances solubility and stability compared to other forms.
Similar Compounds
N-Phenylacetamide Derivatives: : Similar in structure but without the piperidine or fluorobenzyl groups.
Piperidine-based Compounds: : Sharing the core ring structure but with different substituents.
By delving into its preparation, reactivity, and applications, we uncover the multifaceted potential of 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-methyl-N-phenylacetamide oxalate across various scientific domains
Eigenschaften
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-N-methyl-N-phenylacetamide;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2.C2H2O4/c1-24(21-5-3-2-4-6-21)22(26)15-25-13-11-19(12-14-25)17-27-16-18-7-9-20(23)10-8-18;3-1(4)2(5)6/h2-10,19H,11-17H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZMUAJFQFFQFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B2373980.png)


![2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2373985.png)

![methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2373990.png)






![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2374000.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2374002.png)
